molecular formula C6H12ClN5 B13322778 (R)-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride

(R)-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride

Cat. No.: B13322778
M. Wt: 189.65 g/mol
InChI Key: UCHVMXIYBCLOAD-NUBCRITNSA-N
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Description

®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride is a compound that features a tetrazole ring and a pyrrolidine ring. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, while the pyrrolidine ring is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of an azide with a nitrile to form the tetrazole ring, followed by the addition of the pyrrolidine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule .

Scientific Research Applications

®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-5-(pyrrolidin-2-yl)-2H-tetrazole hydrochloride is unique due to the combination of the tetrazole and pyrrolidine rings, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

2-methyl-5-[(2R)-pyrrolidin-2-yl]tetrazole;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c1-11-9-6(8-10-11)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

UCHVMXIYBCLOAD-NUBCRITNSA-N

Isomeric SMILES

CN1N=C(N=N1)[C@H]2CCCN2.Cl

Canonical SMILES

CN1N=C(N=N1)C2CCCN2.Cl

Origin of Product

United States

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